N-(4-butoxyphenyl)-4-iodobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of N-(4-butoxyphenyl)-4-iodobenzenesulfonamide and related sulfonamides often involves multi-step chemical processes. These compounds can be synthesized from corresponding anilines under solvent-free conditions, demonstrating high stability and ease of preparation, which are advantageous for practical applications (Ebrahimi et al., 2015). Additionally, the synthesis may include the treatment of sulfonyl chlorides with primary amines, leading to the formation of the desired sulfonamide structures through benzylation or similar reactions (Stenfors & Ngassa, 2020).
Molecular Structure Analysis
Molecular structure analysis of N-(4-butoxyphenyl)-4-iodobenzenesulfonamide reveals critical insights into its chemical behavior and interaction capabilities. Studies involving X-ray crystallography and molecular modeling have shown that these compounds exhibit specific conformations and intramolecular interactions, such as hydrogen bonding, which influence their reactivity and stability. The molecular structures are often stabilized by various weak intermolecular interactions, contributing to their distinct physical and chemical properties (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-Butoxyphenyl)-4-iodobenzenesulfonamide participates in various chemical reactions, demonstrating its versatility as a reagent or intermediate in organic synthesis. These sulfonamides can undergo selective acylation, alkylation, and other functionalization reactions, which are essential for developing pharmacologically active compounds and materials with specific properties. The ability to undergo smooth reactions under mild conditions makes them valuable in green chemistry applications (Fukuyama et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-butoxyphenyl)-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-11,18H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMLORXBCXSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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